
2-bromo-N-1,3-thiazol-2-ylacetamide
Overview
Description
2-bromo-N-1,3-thiazol-2-ylacetamide is an organic compound that features a bromine atom, a thiazole ring, and an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-1,3-thiazol-2-ylacetamide typically involves the reaction of 2-aminothiazole with bromoacetyl bromide. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction proceeds via nucleophilic substitution, where the amino group of the thiazole attacks the carbonyl carbon of the bromoacetyl bromide, leading to the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
2-bromo-N-1,3-thiazol-2-ylacetamide undergoes various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles, leading to the formation of different derivatives.
Oxidation and reduction: The thiazole ring can undergo oxidation and reduction reactions, altering its electronic properties.
Condensation reactions: The acetamide group can participate in condensation reactions with other compounds, forming new chemical bonds.
Common Reagents and Conditions
Common reagents used in these reactions include bases like sodium hydroxide, reducing agents such as sodium borohydride, and oxidizing agents like hydrogen peroxide. The reactions are typically carried out under controlled temperatures and in inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield a variety of substituted thiazole derivatives, while oxidation reactions can produce thiazole oxides.
Scientific Research Applications
Pharmaceutical Chemistry
The compound's potential as a pharmaceutical agent is notable. The thiazole moiety is widely recognized for its role in various therapeutic agents. Research indicates that derivatives of thiazoles exhibit a range of pharmacological activities, including antimicrobial, antifungal, antiviral, and anticancer effects .
Case Study: Anticancer Activity
A study highlighted the synthesis of thiazole derivatives that demonstrated significant anticancer activity against various cancer cell lines. For instance, compounds derived from N-(5-methyl-4-phenylthiazol-2-yl)-2-substituted thioacetamides showed strong selectivity against A549 human lung adenocarcinoma cells with IC50 values indicating effective cytotoxicity . This suggests that modifications to the thiazole structure can enhance its therapeutic efficacy.
Antimicrobial Research
The antimicrobial properties of 2-bromo-N-1,3-thiazol-2-ylacetamide have been explored extensively. Research has shown that thiazole-containing compounds can exhibit potent antibacterial activity against clinically relevant strains, including Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-intermediate Staphylococcus aureus (VISA) .
Table: Antimicrobial Activity of Thiazole Derivatives
Mechanism of Action
The mechanism of action of 2-bromo-N-1,3-thiazol-2-ylacetamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The bromine atom and acetamide group can also participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-N-(1,3-thiazol-2-yl)benzamide
- 2-Bromo-N-(5-methyl-1,3-thiazol-2-yl)acetamide
- N-(1,3-thiazol-2-yl)-2-bromoacetamide
Uniqueness
2-bromo-N-1,3-thiazol-2-ylacetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the bromine atom allows for further functionalization, while the thiazole ring provides aromatic stability and potential for electronic interactions.
Biological Activity
2-Bromo-N-1,3-thiazol-2-ylacetamide is an organic compound that has garnered attention in the field of medicinal chemistry due to its unique structural features and biological activities. This compound contains a bromine atom, a thiazole ring, and an acetamide group, which contribute to its diverse interactions with biological systems.
Overview of Biological Activity
The biological activity of this compound primarily stems from its ability to interact with various biomolecules, leading to significant cellular effects. Research indicates that this compound exhibits antimicrobial , anticancer , and antifungal properties, making it a candidate for therapeutic applications.
The mechanism of action for this compound involves several key processes:
- DNA Interaction : The compound binds to DNA and interacts with topoisomerase II, resulting in DNA double-strand breaks and subsequent cell death. This mechanism is particularly relevant in cancer therapy, where inducing apoptosis in malignant cells is desirable.
- Enzyme Inhibition : It can inhibit specific kinases by binding to their active sites, disrupting phosphorylation processes that are crucial for cell signaling and metabolism.
The biochemical properties of this compound include:
- Antimicrobial Activity : The compound has demonstrated efficacy against various bacterial strains, suggesting potential use as an antimicrobial agent.
- Anticancer Activity : Studies have shown that it can induce apoptosis in cancer cells through the activation of specific signaling pathways.
Case Studies
- Anticancer Efficacy : In a study published in Molecules, researchers investigated the effects of thiazole derivatives on cancer cell lines. Results indicated that this compound significantly reduced cell viability in treated cells compared to controls, supporting its potential as an anticancer agent .
- Antimicrobial Properties : Another study highlighted the compound's effectiveness against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined, showcasing its potential for development into a new class of antibiotics.
Dosage and Toxicity
The biological effects of this compound vary significantly with dosage:
- Therapeutic Effects : At lower doses, the compound exhibits antimicrobial and anticancer activities without significant toxicity.
- Toxicity at High Doses : Higher concentrations may lead to cytotoxic effects on normal cells, emphasizing the need for careful dosage management in therapeutic applications.
Metabolic Pathways
The compound undergoes various metabolic processes within biological systems:
- It interacts with enzymes that play critical roles in metabolism and clearance from the body.
- Changes in metabolic flux due to this compound can alter levels of metabolites involved in cellular metabolism.
Transport and Distribution
Understanding the transport and distribution mechanisms of this compound is crucial for its efficacy:
- The compound interacts with cellular transporters that facilitate its uptake into cells.
- Its distribution within tissues affects its therapeutic potential and effectiveness against targeted diseases.
Summary Table of Biological Activities
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 2-bromo-N-1,3-thiazol-2-ylacetamide, and how can reaction conditions be tailored to improve yield?
- Methodology :
- Step 1 : Bromoacetylation of 2-aminothiazole derivatives using bromoacetyl bromide in a polar aprotic solvent (e.g., DMF) under reflux (80–90°C) for 6–8 hours .
- Step 2 : Purification via column chromatography (silica gel, ethyl acetate/petroleum ether 3:7) or recrystallization from ethanol/water mixtures to achieve >80% yield .
- Critical Parameters : Control reaction pH with sodium acetate to minimize side reactions (e.g., hydrolysis of the acetamide group). Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane) .
Q. How is this compound characterized using spectroscopic techniques to confirm its structural integrity?
- Analytical Workflow :
- 1H/13C NMR : Key signals include the thiazole proton at δ 7.2–7.4 ppm (singlet, H-5), bromoacetamide methylene at δ 3.8–4.1 ppm (s, CH2Br), and amide NH at δ 10.2–10.5 ppm (broad) .
- IR Spectroscopy : Confirm amide C=O stretch at ~1680–1700 cm⁻¹ and N–H bend at ~1540 cm⁻¹ .
- Elemental Analysis : Match calculated vs. experimental C, H, N, S, and Br percentages (e.g., C: 32.1%, H: 2.7%, Br: 29.9%) to validate purity .
Q. What solvent systems and chromatographic methods are effective for purifying this compound?
- Purification Strategies :
- Recrystallization : Use ethanol/water (7:3) to remove unreacted starting materials and byproducts (mp 164–166°C) .
- Column Chromatography : Optimize with ethyl acetate/hexane gradients (10–30% ethyl acetate) to separate brominated acetamides from non-brominated analogs .
Advanced Research Questions
Q. How can X-ray crystallography resolve contradictions in molecular conformation predictions for this compound?
- Crystallographic Protocol :
- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K. Resolve structures with SHELXL (SHELX-97) for refinement, ensuring R-factor < 5% .
- Challenges : Address disorder in the bromoacetamide moiety using restraints (DFIX, DANG) and twin refinement (TWIN/BASF commands) .
- Key Findings : The thiazole ring adopts a planar conformation, with the bromoacetamide group oriented at 60–70° relative to the plane, influencing intermolecular interactions .
Q. What computational strategies predict the binding affinity of this compound to biological targets like cardiac troponin C?
- Molecular Docking Workflow :
- Target Preparation : Retrieve cardiac troponin C structure (PDB: 1J1E). Define the binding site around Ca²⁺-coordinating residues (Glu-41, Asp-65) .
- Docking Parameters : Use AutoDock Vina with Lamarckian GA. Score poses using the MM/GBSA method to account for solvation effects .
- Results : The bromoacetamide group forms hydrogen bonds with Asp-65 (ΔG ~-8.2 kcal/mol), while the thiazole ring engages in π-cation interactions with Arg-83 .
Q. How do substituent variations on the thiazole ring (e.g., halogenation) impact the bioactivity of this compound derivatives?
- Structure-Activity Relationship (SAR) Analysis :
- Synthesis : Replace bromine with iodine or methyl groups using nucleophilic substitution (KI/NaI in acetone) .
- Biological Testing : Assess Ca²⁺ sensitization in cardiac trabeculae (EC50 values: Br = 12 μM, I = 8 μM, CH3 = 25 μM) .
- Key Insight : Electron-withdrawing groups (Br, I) enhance binding affinity to troponin C by stabilizing dipole interactions, whereas methyl groups reduce potency due to steric hindrance .
Q. Critical Analysis of Contradictions
- Synthetic Yields : reports lower yields (~73%) for aryl-substituted analogs compared to (>80%), likely due to steric hindrance from bulkier substituents .
- Biological Activity : While bromo derivatives show moderate Ca²⁺ sensitization (), methyl analogs exhibit reduced potency, highlighting the need for electron-deficient substituents .
Properties
IUPAC Name |
2-bromo-N-(1,3-thiazol-2-yl)acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BrN2OS/c6-3-4(9)8-5-7-1-2-10-5/h1-2H,3H2,(H,7,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AACUYXPCLUSFMI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=N1)NC(=O)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BrN2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40307944 | |
Record name | 2-Bromo-N-(1,3-thiazol-2-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40307944 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
73326-20-2 | |
Record name | 73326-20-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=197048 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Bromo-N-(1,3-thiazol-2-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40307944 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.